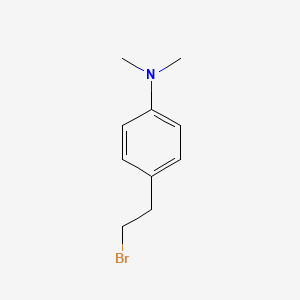

对-(N,N-二甲氨基)苯乙基溴

货号 B2461626

CAS 编号:

56153-01-6

分子量: 228.133

InChI 键: PADFZBCISPJFMT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

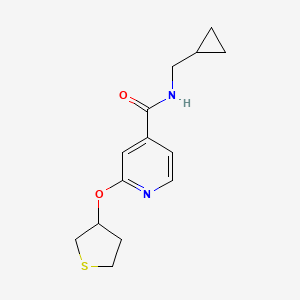

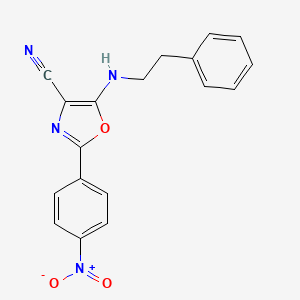

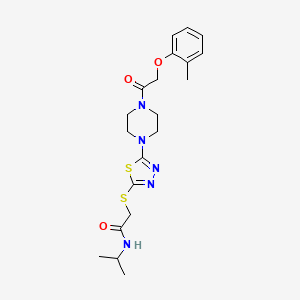

P-(N,N-dimethylamino) Phenethyl Bromide is a chemical compound that is a derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .

Synthesis Analysis

The synthesis of p-(N,N-dimethylamino) Phenethyl Bromide involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction yields a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .Molecular Structure Analysis

The molecular structure of p-(N,N-dimethylamino) Phenethyl Bromide has been determined by single crystal X-ray diffraction study . The structure was further confirmed by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

P-(N,N-dimethylamino) Phenethyl Bromide undergoes various chemical reactions. For instance, it reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . It also reacts with hydrazine to form p-Dimethylaminobenzalazine azo-dye .科学研究应用

催化应用

- 对-(N,N-二甲氨基)苯乙基溴用于钯催化的还原偶联反应。它促进芳基溴化物的偶联,以有效地生成联芳基,即使在容易被还原的羰基和硝基等基团存在的情况下 (黑星、若木和田中,2003).

结构和化学分析

- 对该化合物进行晶体结构分析,揭示了其分子成分的空间排列和相互作用的重要见解。这种分析对于理解材料特性和潜在应用至关重要 (Meerssche & Leroy, 2010).

有机合成

- 它是某些酯与乙烯基溴化物的对映选择性交叉偶联的关键。该反应展示了它在温和条件下充当末端有机还原剂的能力,突出了它在有机合成中的多功能性 (铃木、霍夫斯特拉、波伦巴和赖斯曼,2017).

多米诺环加成反应

- 对-(N,N-二甲氨基)苯乙基溴用于环加成反应,生成二螺环戊基-3,3'-双羟吲哚等化合物。这些反应以其高非对映选择性和产率而著称,这在药物化学领域至关重要 (Lu & Yan, 2015).

聚合过程

- 该化合物在基团转移聚合过程中发挥作用。它用于聚合某些丙烯酰胺的引发体系,展示了它在制造分子量和性质可控的聚合物方面的潜力 (Fuchise 等,2010).

光物理研究

- 在光物理性质的研究中,对-(N,N-二甲氨基)苯乙基溴衍生物因其在不同溶剂条件下的荧光特性而受到探索。这项研究有助于理解分子结构如何影响光物理行为,这对于开发用于电子和光子应用的新材料至关重要 (Shim 等,2008).

安全和危害

属性

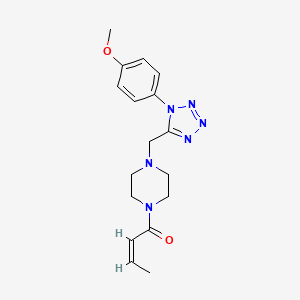

IUPAC Name |

4-(2-bromoethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADFZBCISPJFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

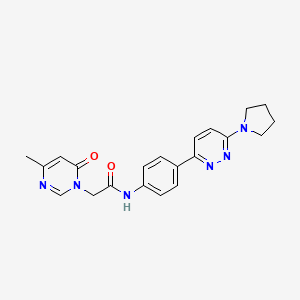

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2461547.png)

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)